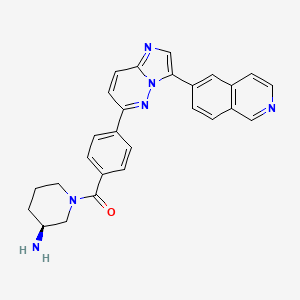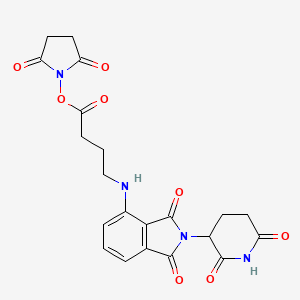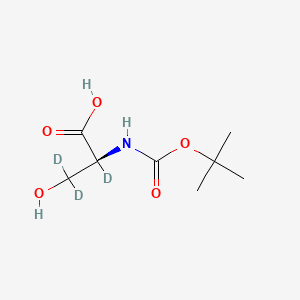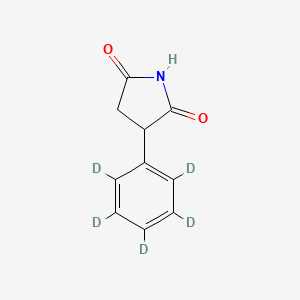
D-N-Acetylgalactosamine-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-N-Acetylgalactosamine-13C is a compound where the carbon-13 isotope is incorporated into D-N-Acetylgalactosamine. D-N-Acetylgalactosamine is an endogenous metabolite and a derivative of galactose. It is commonly used as a stable isotope-labeled compound in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-N-Acetylgalactosamine-13C typically involves the incorporation of the carbon-13 isotope into the D-N-Acetylgalactosamine molecule. This can be achieved through chemo-enzymatic methods, which provide high stereoselectivity and economic efficiency . The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to achieve the desired glycan structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemo-enzymatic synthesis, ensuring high purity and yield. The process is optimized for economic efficiency and scalability, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: D-N-Acetylgalactosamine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve high yield and purity of the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often used in further scientific research and industrial applications .
Aplicaciones Científicas De Investigación
D-N-Acetylgalactosamine-13C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantitation during drug development . In biology, it plays a role in studying metabolic pathways and intercellular communication . In medicine, it is used in the development of targeted therapies, such as siRNA drugs for liver diseases . In industry, it is used in the production of glycoproteins and other biotechnological applications .
Mecanismo De Acción
The mechanism of action of D-N-Acetylgalactosamine-13C involves its incorporation into metabolic pathways and its interaction with specific molecular targets. For example, in the context of siRNA drugs, this compound conjugates are recognized by the asialoglycoprotein receptor on hepatocytes, leading to targeted delivery and gene silencing . This mechanism is crucial for the development of effective and specific therapies.
Comparación Con Compuestos Similares
D-N-Acetylgalactosamine-13C is unique due to its incorporation of the carbon-13 isotope, which makes it a valuable tool for stable isotope labeling and tracing studies. Similar compounds include D-N-Acetylglucosamine and other N-acetylated sugars, which share structural similarities but differ in their specific applications and properties . The uniqueness of this compound lies in its specific use in isotope labeling and its role in targeted therapies .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i2+1 |
Clave InChI |
MBLBDJOUHNCFQT-XBMQVNBDSA-N |
SMILES isomérico |
CC(=O)N[C@@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)





![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)

![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)


![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
